molecular formula C16H17NO B1319434 (2-Benzylisoindolin-5-yl)methanol CAS No. 127169-16-8

(2-Benzylisoindolin-5-yl)methanol

Cat. No.: B1319434
CAS No.: 127169-16-8
M. Wt: 239.31 g/mol
InChI Key: OJYMOHXXGCNJGW-UHFFFAOYSA-N
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Description

(2-Benzylisoindolin-5-yl)methanol is an organic compound with the molecular formula C16H17NO It features a benzyl group attached to an isoindoline ring, which is further substituted with a methanol group

Scientific Research Applications

(2-Benzylisoindolin-5-yl)methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for “(2-Benzylisoindolin-5-yl)methanol” can be downloaded for detailed safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylisoindolin-5-yl)methanol typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the isoindoline nitrogen attacks the benzyl halide, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Benzaldehyde or benzyl ketone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted isoindoline derivatives.

Comparison with Similar Compounds

    Isoindoline: A parent compound with similar structural features but lacking the benzyl and methanol groups.

    Benzylisoindoline: A compound with a benzyl group attached to the isoindoline ring but without the methanol substitution.

    Isoindolin-5-ylmethanol: A compound with a methanol group attached to the isoindoline ring but without the benzyl substitution.

Uniqueness: (2-Benzylisoindolin-5-yl)methanol is unique due to the presence of both benzyl and methanol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-benzyl-1,3-dihydroisoindol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYMOHXXGCNJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600396
Record name (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127169-16-8
Record name (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-benzyl-2,3-dihydro-1H-isoindole-5-carboxylate (from above) was dissolved in anhydrous tetrahydrofuran (75 ml) and added dropwise over 15 minutes to a rapidly stirred suspension of lithium aluminium hydride (1.71 g, 45.0 mmol) in anhydrous tetrahydrofuran (75 ml). The mixture was stirred at room temperature for 2 hours whereupon excess lithium aluminium hydride was destroyed by the slow dropwise addition of 1M sodium sulphate solution (12 ml). The solids were removed by filtration, rinsed with ethyl acetate (2×50 ml) and sucked dry. The solvent was removed in vacuo to afford (2-benzyl-2,3-dihydro-1H-isoindol-5-yl)-methanol (7.15 g, 99%) as a tan solid. 1H NMR (DMSO-d6) 7.40-7.30 (4H, m), 7.28 (1H, m), 7.17-7.10 (3H, m), 5.10 (1H, t), 4.47 (2H, d), 3.85 (2H, s), 3.82 (2H, s), 3.80 (2H, s). MS: [M+H]+ 240.
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